
Theorell-Chance Catalytic Mechanism in p300:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ac-Lys(CoA)-NH2

Cat. No.: B10783161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial histone

acetyltransferase (HAT) that plays a pivotal role in transcriptional regulation, cell cycle control,

differentiation, and apoptosis. Its enzymatic activity, which involves the transfer of an acetyl

group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone

and non-histone proteins, is fundamental to its function as a transcriptional coactivator.

Dysregulation of p300's catalytic activity has been implicated in a variety of diseases, including

cancer, making it a significant target for therapeutic intervention.

Recent structural and biochemical studies have illuminated the catalytic mechanism of p300,

favoring a Theorell-Chance model, often described as a "hit-and-run" mechanism. This is in

contrast to earlier proposals of a Ping-Pong or a classic ternary complex mechanism. The

Theorell-Chance mechanism is a specific type of ordered sequential Bi-Bi reaction where the

release of the first product is the rate-limiting step and a stable ternary enzyme-substrate

complex does not accumulate. In the context of p300, this implies a transient interaction of the

histone substrate with the p300-acetyl-CoA binary complex.

This technical guide provides a comprehensive overview of the Theorell-Chance catalytic

mechanism in p300, presenting quantitative kinetic data, detailed experimental protocols for

studying its activity, and visualizations of the catalytic process and associated signaling

pathways.
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The Theorell-Chance Mechanism in p300
The catalytic cycle of p300 following the Theorell-Chance mechanism can be summarized as

follows:

Binding of Acetyl-CoA: The catalytic cycle initiates with the binding of the first substrate,

acetyl-CoA, to the p300 enzyme. This binding event is thought to induce a conformational

change in p300, preparing it for the subsequent interaction with the histone substrate.

Transient Binding of Histone Substrate: The second substrate, a histone protein, then

transiently associates with the p300-acetyl-CoA complex. This "hit-and-run" interaction is

characterized by a weak and short-lived binding, where the target lysine residue of the

histone enters the active site.

Acetyl Transfer: The acetyl group is then transferred from acetyl-CoA to the ε-amino group of

the target lysine residue on the histone substrate.

Dissociation of Acetylated Histone: The first product, the acetylated histone, rapidly

dissociates from the enzyme.

Dissociation of Coenzyme A: Finally, the second product, coenzyme A (CoA), is released

from the enzyme, regenerating the free p300 enzyme, which can then initiate another

catalytic cycle.

A key feature of this mechanism is that a stable ternary complex of p300-acetyl-CoA-histone

does not accumulate to a significant concentration during the steady-state reaction.
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Caption: A diagram illustrating the ordered sequential Theorell-Chance catalytic mechanism of

p300.

Quantitative Data on p300 Catalytic Activity
The following tables summarize the kinetic parameters for p300 with its substrates and

inhibitors. The data has been compiled from various studies and presented here for easy

comparison. It is important to note that kinetic parameters can vary depending on the specific

assay conditions, substrate source, and form of the enzyme used (full-length vs. catalytic

domain).

Table 1: Kinetic Parameters for p300 with Histone
Substrates

Histone
Substrate
(Lysine Site)

K1/2 (μM) kcat (s-1)
Hill Coefficient
(nH)

Reference

Histone H3 (K9) 17.70 ± 3.53
4.99 ± 0.30 x 10-

3
0.28 ± 0.06 [1]

Histone H3 (K14) 7.84 ± 0.20
12.53 ± 0.65 x

10-3
1.60 ± 0.09 [1]

Histone H3 (K18) 5.98 ± 0.17
47.06 ± 2.32 x

10-3
7.87 ± 0.45 [1]

Histone H3 (K23) 1.83 ± 0.04
1.25 ± 0.02 x 10-

3
1.21 ± 0.04 [1]

Histone H4 (K5) 1.84 ± 0.08
1.84 ± 0.03 x 10-

3
1.48 ± 0.08 [1]

Histone H4 (K8) 2.14 ± 0.10
1.34 ± 0.02 x 10-

3
1.45 ± 0.09

Histone H4 (K12) 1.86 ± 0.07
1.47 ± 0.02 x 10-

3
1.48 ± 0.08

Histone H4 (K16) 1.68 ± 0.24
1.05 ± 0.04 x 10-

3
1.22 ± 0.20
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Note: K1/2 is the substrate concentration at half-maximal velocity, used for enzymes exhibiting

cooperative binding.

Table 2: Kinetic Parameters for p300 with Acetyl-CoA
Substrate Km (μM) Reference

Acetyl-CoA 8.5 ± 1.4

Table 3: Inhibition Constants (Ki) for p300 Inhibitors

Inhibitor Ki (nM)
Type of
Inhibition vs.
Acetyl-CoA

Type of
Inhibition vs.
Histone
Substrate

Reference

C646 400 ± 60 Competitive Noncompetitive

L002 1980 (IC50) Not specified Not specified

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of p300 catalytic activity and

the screening of potential inhibitors. Below are protocols for commonly used assays.

Radioactive Filter Binding Assay for p300 HAT Activity
This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA or

[14C]acetyl-CoA into a histone peptide substrate.

Materials:

Recombinant p300 enzyme

Histone peptide substrate (e.g., H3 or H4 N-terminal peptide)

[3H]acetyl-CoA or [14C]acetyl-CoA

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop Solution: Glacial acetic acid

P81 phosphocellulose filter paper

Scintillation fluid

Scintillation counter

Procedure:

Prepare the reaction mixture in the assay buffer containing p300 enzyme and the histone

peptide substrate.

Pre-incubate the mixture at 30°C for 5-10 minutes.

Initiate the reaction by adding [3H]acetyl-CoA or [14C]acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding glacial acetic acid.

Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

Wash the filter papers three times with 50 mM sodium bicarbonate buffer to remove

unincorporated radiolabeled acetyl-CoA.

Dry the filter papers completely.

Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Calculate the amount of incorporated acetyl groups based on the specific activity of the

radiolabeled acetyl-CoA.

Experimental Workflow for Radioactive HAT Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reaction Mix
(p300, Histone Peptide, Buffer)

Pre-incubate at 30°C

Initiate with
[3H] or [14C]Acetyl-CoA

Incubate at 30°C

Stop Reaction
(Glacial Acetic Acid)

Spot on P81 Filter Paper

Wash Filters

Dry Filters

Scintillation Counting

End

Workflow for a Radioactive Filter Binding HAT Assay

Click to download full resolution via product page

Caption: A step-by-step workflow for a typical radioactive histone acetyltransferase assay.

Chemiluminescent p300 HAT Assay
This is a non-radioactive, ELISA-based assay that is suitable for high-throughput screening of

p300 inhibitors.

Materials:

p300 Chemiluminescent Assay Kit (commercially available, e.g., from BPS Bioscience)

which typically includes:
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96-well plate pre-coated with histone substrate

Recombinant p300 enzyme

Acetyl-CoA

Primary antibody against acetylated lysine

HRP-labeled secondary antibody

Chemiluminescent substrate

Wash and assay buffers

Luminometer

Procedure:

Rehydrate the wells of the histone-coated 96-well plate with wash buffer.

Prepare serial dilutions of the test compounds (potential inhibitors).

Add the p300 enzyme and acetyl-CoA to the wells, followed by the test compounds or

vehicle control.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the enzymatic

reaction to proceed.

Wash the wells to remove unreacted components.

Add the primary antibody that specifically recognizes the acetylated histone substrate and

incubate.

Wash the wells and then add the HRP-labeled secondary antibody and incubate.

Wash the wells thoroughly to remove unbound secondary antibody.

Add the chemiluminescent HRP substrate to the wells.
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Immediately measure the luminescence using a microplate reader. The signal intensity is

proportional to the p300 HAT activity.

p300 in Cellular Signaling Pathways
p300's catalytic activity is integral to its function as a master regulator in various signaling

pathways. By acetylating key proteins, p300 modulates their activity, stability, and interactions,

thereby influencing cellular outcomes.

p300 in the p53 Signaling Pathway
The tumor suppressor protein p53 is a critical substrate of p300. In response to cellular stress,

such as DNA damage, p300 is recruited to p53. The acetylation of p53 by p300 at multiple

lysine residues in its C-terminal domain enhances its DNA binding affinity and transcriptional

activity, leading to the activation of target genes involved in cell cycle arrest (e.g., p21) and

apoptosis (e.g., PUMA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetylation

DNA Damage

p53

activates

p300
recruits

Acetylated p53

acetylates

p21 Gene

activates transcription

PUMA Gene

activates transcription

Cell Cycle Arrest

induces

Apoptosis

induces

p300's Role in the p53-mediated DNA Damage Response

Click to download full resolution via product page

Caption: A simplified diagram of p300's involvement in the p53 signaling pathway upon DNA

damage.

p300 in the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

is a key regulator of inflammation, immunity, and cell survival. The RelA (p65) subunit of NF-κB

is a substrate for p300-mediated acetylation. This acetylation enhances the transcriptional

activity of NF-κB, promoting the expression of pro-inflammatory and anti-apoptotic genes.
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Caption: A diagram illustrating how p300 potentiates NF-κB signaling through acetylation.

Conclusion
The characterization of p300's catalytic mechanism as a Theorell-Chance, or "hit-and-run,"

process provides a refined framework for understanding its biological function and for the

rational design of specific inhibitors. The transient nature of the histone-p300 interaction

highlights the dynamic regulation of chromatin structure and gene expression. The quantitative

data and detailed experimental protocols presented in this guide offer valuable resources for

researchers investigating the intricacies of p300 activity and its role in health and disease. As
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our understanding of the structural and mechanistic basis of p300 function continues to evolve,

so too will our ability to develop novel therapeutic strategies that target this critical enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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